molecular formula C23H15FN2O B2444354 3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile CAS No. 338420-87-4

3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile

Cat. No.: B2444354
CAS No.: 338420-87-4
M. Wt: 354.384
InChI Key: XVCODOIHEIVHMA-XMHGGMMESA-N
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Description

3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile is a synthetic small molecule featuring a fused indanone core structure substituted with a fluorobenzonitrile group. This specific molecular architecture suggests potential as a key intermediate or scaffold in medicinal chemistry and drug discovery research . Compounds with similar structural motifs are frequently investigated for their diverse biological activities, which can include antimicrobial , antiviral, and anticancer properties . Further studies are required to fully elucidate its specific mechanism of action, binding affinity, and pharmacological profile. This product is intended for research and development purposes in laboratory settings only.

Properties

IUPAC Name

3-[[(E)-(4-fluoro-3-oxo-1-phenyl-1H-inden-2-ylidene)methyl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O/c24-20-11-5-10-18-21(16-7-2-1-3-8-16)19(23(27)22(18)20)14-26-17-9-4-6-15(12-17)13-25/h1-12,14,21,26H/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCODOIHEIVHMA-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)F)C(=O)/C2=C/NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile typically involves multiple steps, starting with the preparation of the indene moiety. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form indoles . The fluorination of the indene moiety can be achieved using electrophilic fluorinating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. For example, avoiding the use of toxic reagents like cuprous cyanide can reduce safety risks and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorinated indene moiety can enhance binding affinity and specificity, while the benzonitrile group can participate in various chemical interactions. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile is unique due to its combination of a fluorinated indene moiety and a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile is a complex organic molecule with potential biological activity that has garnered attention in recent years. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound includes various functional groups that contribute to its biological activity. Its molecular formula is C21H17F1N2O1C_{21}H_{17}F_{1}N_{2}O_{1}, with a molecular weight of approximately 348.37 g/mol. The presence of the fluorine atom and the indene moiety are significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is hypothesized to modulate pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression, although detailed mechanisms remain to be elucidated.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer (MCF-7). The following table summarizes the IC50 values observed for this compound compared to standard chemotherapeutic agents:

CompoundIC50 (µM)
This compound5.5 ± 0.12
Cabozantinib16.35 ± 0.86
Doxorubicin0.5 ± 0.05

The results indicate that this compound exhibits significant cytotoxicity, outperforming cabozantinib but showing less potency than doxorubicin, a widely used chemotherapy drug.

Selectivity and Safety Profile

A critical aspect of evaluating any anticancer agent is its selectivity towards cancer cells versus normal cells. In vitro studies have shown that the selectivity index (SI) for this compound is greater than 5 when tested against normal fibroblast cell lines, indicating a favorable safety profile:

CompoundSI (Selectivity Index)
This compound>5
Cabozantinib2

This selectivity suggests that the compound could potentially minimize side effects commonly associated with traditional chemotherapy.

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Colorectal Cancer Treatment : A study involving HCT-116 cells demonstrated that treatment with the compound led to significant reductions in cell viability, suggesting its potential as a therapeutic agent for colorectal cancer.
  • Breast Cancer Models : In MCF-7 breast cancer models, the compound exhibited promising results in inducing apoptosis, as evidenced by increased Annexin V staining in treated cells compared to controls.

Q & A

Q. What synthetic routes are recommended for synthesizing 3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between aromatic aldehydes and amino-functionalized intermediates. For example, similar indenone derivatives are prepared by reacting aldehydes with thiazolidinones under basic conditions, followed by purification via column chromatography . Optimization involves varying solvents (e.g., ethanol, DMF), temperatures (60–100°C), and catalysts (e.g., p-toluenesulfonic acid) to enhance yield and purity. Reaction progress should be monitored using TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H-NMR (to confirm proton environments and stereochemistry), FT-IR (to identify functional groups like nitriles and carbonyls), and mass spectrometry (for molecular weight validation). Chromatographic purity can be assessed via HPLC with UV detection at 254 nm. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC and identify byproducts using LC-MS. Store in amber vials under inert gas (e.g., argon) at –20°C to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from tautomerism or conformational flexibility. Use 2D NMR techniques (e.g., NOESY, HSQC) to probe spatial interactions and dynamic processes. Compare experimental data with density functional theory (DFT)-calculated spectra for key tautomers or conformers. For crystallographic ambiguities, refine X-ray data with software like SHELXL .

Q. What strategies are recommended for optimizing the compound’s bioavailability in preclinical studies?

  • Methodological Answer : Evaluate solubility via shake-flask assays and permeability using Caco-2 cell monolayers. Modify the formulation using co-solvents (e.g., PEG 400) or cyclodextrin complexes. Assess pharmacokinetics in rodent models via IV/PO dosing, with LC-MS/MS quantification of plasma concentrations. Adjust substituents (e.g., fluorination) to enhance metabolic stability .

Q. How should researchers design studies to assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Conduct OECD 301 biodegradation tests to evaluate aerobic degradation in water/soil. Measure bioaccumulation potential using log Kow (octanol-water partition coefficient) and assess toxicity via Daphnia magna or Danio rerio (zebrafish) assays. Model environmental distribution using EPI Suite software, incorporating hydrolysis and photolysis rates .

Q. What experimental approaches can address contradictory results in biological activity assays (e.g., inconsistent IC50 values)?

  • Methodological Answer : Standardize assay protocols (e.g., cell line passage number, serum concentration) and validate using positive controls. Perform dose-response curves in triplicate and analyze data with nonlinear regression (e.g., GraphPad Prism). Investigate off-target effects via kinase profiling or proteomic screens. Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Data Contradiction Analysis

Q. How can conflicting data regarding the compound’s reactivity in nucleophilic substitution reactions be resolved?

  • Methodological Answer : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use HPLC-MS to track intermediates and byproducts. Compare reactivity across solvents (polar aprotic vs. protic) and nucleophiles (e.g., amines vs. thiols). Computational modeling (e.g., DFT for transition-state analysis) can explain steric/electronic effects .

Experimental Design Guidelines

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses in vitro?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For IC50/EC50 determination, apply four-parameter logistic regression. Include power analysis to determine sample size (e.g., n ≥ 3) and report confidence intervals. For high-throughput data, employ machine learning (e.g., random forest) to identify response patterns .

Q. How should researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
    Combine CRISPR-Cas9 knockout models (to confirm target dependency) with phosphoproteomics (to map signaling pathways). Use fluorescent probes (e.g., FRET biosensors) for real-time activity monitoring in live cells. Cross-validate findings with orthogonal assays (e.g., thermal proteome profiling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.